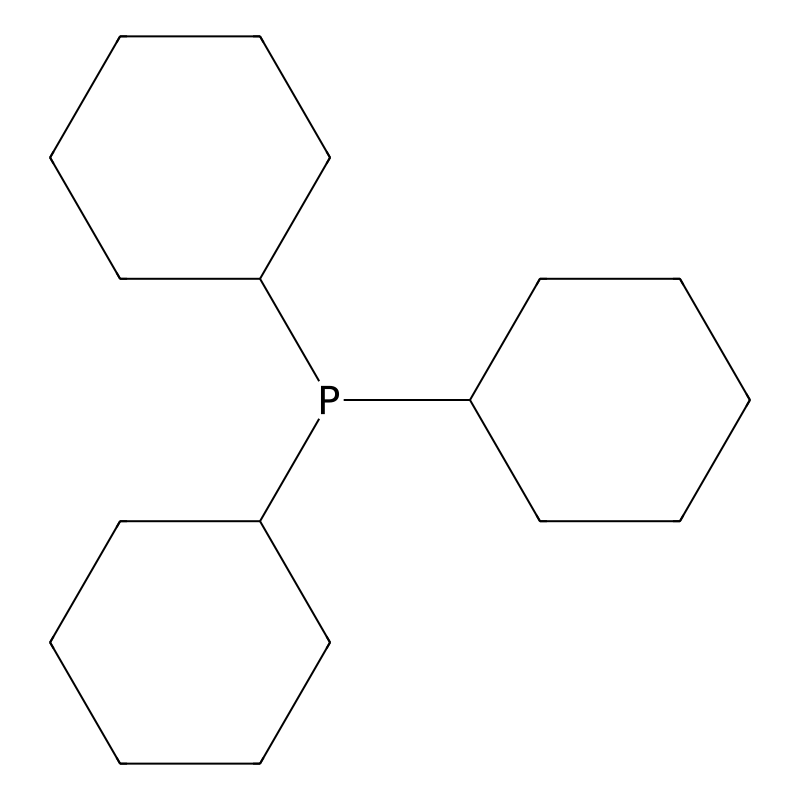

Tricyclohexylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tricyclohexylphosphine (PCy3) is a highly electron-donating and sterically demanding tertiary alkylphosphine utilized as a privileged ligand in homogeneous catalysis. As a solid at room temperature (melting point ~78 °C), it features a Tolman cone angle of 170° and a Tolman Electronic Parameter (TEP) of 2056 cm⁻¹ [1]. These specific quantitative properties make it a critical procurement choice for synthesizing active metal complexes, most notably the first-generation Grubbs ruthenium carbene catalysts [2]. In industrial and laboratory settings, PCy3 is prioritized for its ability to stabilize low-coordinate metal centers and drive the oxidative addition of challenging substrates, such as deactivated aryl chlorides, while remaining significantly easier to process than its liquid, highly pyrophoric analogs[3].

References

- [1] Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics 2011, 30, 6, 1723–1732.

- [2] Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First and Second Generation Catalysts. J. Phys. Chem. A 2015, 119, 30, 8349–8358.

- [3] Combining the Reactivity Properties of PCy3 and PtBu3 into a Single Ligand, P(iPr)(tBu)2. Organometallics 2014, 33, 23, 6754–6759.

Substituting PCy3 with generic or closely related phosphines typically results in catalytic failure or severe handling hazards. Less bulky and less basic arylphosphines, such as triphenylphosphine (PPh3), fail to provide the necessary electron density (TEP 2069 cm⁻¹) and steric bulk (cone angle 145°) required to accelerate the oxidative addition of unreactive aryl chlorides or to achieve functional turnover numbers in olefin metathesis [1]. Conversely, while tri-tert-butylphosphine (P(t-Bu)3) offers equivalent electron donation, it is a liquid that is extremely pyrophoric, necessitating strict glovebox conditions or the procurement of costly tetrafluoroborate salts [2]. PCy3 provides a non-interchangeable balance: it delivers the extreme basicity and remote steric hindrance necessary for advanced catalysis while maintaining solid-state processability [2].

Steric and Electronic Amplification vs. Triphenylphosphine

The catalytic efficacy of PCy3 is quantitatively rooted in its extreme basicity and bulk compared to standard arylphosphines. PCy3 exhibits a Tolman Electronic Parameter (TEP) of 2056 cm⁻¹ and a cone angle of 170°, whereas triphenylphosphine (PPh3) has a TEP of 2069 cm⁻¹ and a cone angle of 145°[1]. This lower TEP indicates significantly stronger σ-donation, which increases the electron density at the metal center, while the larger cone angle provides essential remote steric hindrance to stabilize low-coordinate catalytic intermediates[1].

| Evidence Dimension | Tolman Electronic Parameter (TEP) and Cone Angle |

| Target Compound Data | TEP = 2056 cm⁻¹; Cone Angle = 170° |

| Comparator Or Baseline | Triphenylphosphine (PPh3): TEP = 2069 cm⁻¹; Cone Angle = 145° |

| Quantified Difference | 13 cm⁻¹ lower TEP (stronger electron donation) and 25° larger cone angle |

| Conditions | Standard spectroscopic evaluation of Ni(CO)3L complexes |

This dual electronic and steric advantage is mandatory for driving the oxidative addition of notoriously unreactive substrates like deactivated aryl chlorides.

Processability and Phase Stability vs. Tri-tert-butylphosphine

While tri-tert-butylphosphine (P(t-Bu)3) matches PCy3 in electron-donating capacity (both have a TEP of ~2056 cm⁻¹), their physical states dictate entirely different procurement and handling workflows. P(t-Bu)3 is a liquid at room temperature and is notoriously pyrophoric, requiring stringent inert-atmosphere handling or formulation as a tetrafluoroborate salt [1]. In contrast, PCy3 is a crystalline solid (melting point ~78 °C) that, while air-sensitive, is significantly less hazardous and favors the formation of stable Pd(0) bisphosphine species rather than dinuclear Pd(I) complexes upon oxidation [1].

| Evidence Dimension | Physical state and handling requirements |

| Target Compound Data | Solid (mp ~78 °C); manageable air-sensitivity |

| Comparator Or Baseline | Tri-tert-butylphosphine (P(t-Bu)3): Liquid; highly pyrophoric |

| Quantified Difference | Solid vs. liquid state with identical baseline electron donation (TEP 2056 cm⁻¹) |

| Conditions | Standard industrial and laboratory handling conditions |

Procuring PCy3 allows facilities to achieve elite catalytic activity without the extreme safety hazards and specialized equipment required for liquid pyrophoric phosphines.

Precursor Suitability and Metathesis Activity vs. Triphenylphosphine

The development of commercially viable olefin metathesis catalysts was entirely dependent on replacing PPh3 with PCy3. In the synthesis of Grubbs ruthenium carbene complexes, exchanging the initial PPh3 ligands for PCy3 ligands resulted in the first-generation Grubbs catalyst, which exhibits a dramatically higher catalyst transformation rate and stability[1]. The strong σ-donation of PCy3 stabilizes the ruthenium center while its bulk facilitates the necessary ligand dissociation step to enter the catalytic cycle, a balance that PPh3 fails to achieve [1].

| Evidence Dimension | Suitability as a metathesis catalyst ligand |

| Target Compound Data | Forms highly active, stable Grubbs 1st-generation catalyst |

| Comparator Or Baseline | Triphenylphosphine (PPh3): Forms poorly active, short-lived precursors |

| Quantified Difference | Order-of-magnitude increases in metathesis turnover and stability |

| Conditions | Ruthenium-catalyzed ring-closing and cross-metathesis reactions |

Buyers synthesizing metathesis catalysts must procure PCy3, as PPh3-based ruthenium carbenes lack the activity required for practical synthetic applications.

Synthesis of First-Generation Grubbs Catalysts

Directly relying on its specific TEP and cone angle, PCy3 is the indispensable ligand precursor for manufacturing standard ruthenium-based olefin metathesis catalysts, enabling ring-closing and cross-metathesis workflows [1].

Cross-Coupling of Deactivated Aryl Chlorides

PCy3 is the ligand of choice for Pd- and Ni-catalyzed Suzuki, Heck, and Stille couplings where the substrate is a low-reactivity aryl chloride, as its extreme basicity forces rapid oxidative addition[2].

Industrial Scale-Up of Homogeneous Catalysis

In scale-up scenarios where the extreme pyrophoricity of liquid P(t-Bu)3 poses unacceptable safety or infrastructure costs, solid PCy3 serves as a high-activity substitute, balancing extreme electron donation with practical solid-state handling [3].

References

- [1] Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First and Second Generation Catalysts. J. Phys. Chem. A 2015, 119, 30, 8349–8358.

- [2] Triphenylphosphine as a Ligand for Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem. 2006, 71, 5, 2167–2169.

- [3] Combining the Reactivity Properties of PCy3 and PtBu3 into a Single Ligand, P(iPr)(tBu)2. Organometallics 2014, 33, 23, 6754–6759.

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H251 (22.95%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H302 (11.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (22.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017